8-(4-ethylbenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
8-(4-ethylphenyl)sulfonyl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S2/c1-3-12-4-8-16(9-5-12)21(18,19)17-13-6-7-14(17)11-15(10-13)20-2/h4-5,8-9,13-15H,3,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDNECLIMRDIDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethylbenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
the use of flow microreactor systems for the synthesis of similar compounds has been reported to be more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
8-(4-ethylbenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
8-(4-ethylbenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-(4-ethylbenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The sulfonyl and sulfanyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with receptor sites, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Bulk and Reactivity : Bulky groups (e.g., cyclopropylmethyl in 22e) reduce yields (65%) compared to simpler substituents . The target compound’s ethylbenzenesulfonyl group balances steric effects and synthetic feasibility.
- Sulfonamide vs. Ether Linkages : Pyrazole sulfonamides (e.g., 38) require multi-step coupling (GP4), whereas the target compound’s sulfonyl group is introduced via direct sulfonylation .
Physicochemical and Pharmacological Profiles
Hydrophobicity and Solubility
- Pyridine Sulfonamide (BK67740) : The pyridine ring introduces polarity, improving solubility compared to the target compound’s ethylbenzene group .
Metabolic Stability and Toxicity
- Halogenated Derivatives : Bromophenyl sulfonyl analogs () may engage in halogen bonding but carry risks of bioaccumulation .
Biological Activity
The compound 8-(4-ethylbenzenesulfonyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane , also known by its CAS number 1797085-28-9 , is a derivative of the azabicyclo[3.2.1]octane framework, which has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 403.56 g/mol . Its structure includes a bicyclic core with a sulfonyl group and a methylthio substituent, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H25NO3S2 |
| Molecular Weight | 403.56 g/mol |
| CAS Number | 1797085-28-9 |
| SMILES | O=C(N1C2CCC1CC(C2)S(=O)(=O)c1ccccc1)CCc1sccc1C |
The biological activity of this compound primarily revolves around its role as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme involved in the degradation of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties. Inhibition of NAAA leads to increased levels of PEA, enhancing its analgesic and anti-inflammatory effects at the site of injury or inflammation.
Structure-Activity Relationship (SAR)
Recent studies have demonstrated that modifications to the azabicyclo[3.2.1]octane structure can significantly impact its inhibitory potency against NAAA. For instance, compounds with specific substitutions at the para position on the phenyl ring have shown enhanced activity, with IC50 values in the low nanomolar range, indicating high potency.
Table 2: Inhibitory Activity Data
| Compound ID | Structure Description | IC50 (µM) |
|---|---|---|
| ARN16186 | Endo configuration with phenoxy group | 0.036 |
| ARN19689 | Ethoxymethyl-pyrazinyloxy derivative | 0.042 |
| ARN16187 | Exo configuration | 8.71 |
Case Study 1: Inhibition of NAAA
In a study published in Nature, researchers identified that the compound exhibited significant inhibition of human NAAA with an IC50 value as low as 0.042 µM when tested in vitro using fluorogenic assays. The results indicated that structural modifications could enhance selectivity and potency against NAAA while maintaining low toxicity profiles in cellular models .
Case Study 2: Selectivity Studies
Further investigations revealed that this compound also exhibited selectivity towards other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC) , showing only modest inhibition at higher concentrations (25% and 34% inhibition at 30 µM for FAAH and AC, respectively) . This selectivity is crucial for minimizing side effects while targeting inflammatory pathways.
Q & A
Q. Key Methodological Considerations :
- Solvent polarity affects reaction rates and stereochemical outcomes (e.g., toluene enhances radical cyclization selectivity).
- Temperature control (e.g., 0°C for acylations) minimizes side reactions.
- Purification : Chromatography or recrystallization ensures enantiomeric purity, critical for biological activity .
Which biological targets are most relevant to 8-azabicyclo[3.2.1]octane derivatives, and how are these interactions quantified?
Basic
These derivatives primarily target monoamine transporters (DAT, SERT, NET) and enzymes like acetylcholinesterase and ELOVL6 . For example, 3-[2-(diarylmethoxyethylidenyl)] derivatives exhibit nanomolar affinity for DAT (Ki = 1–50 nM) and SERT (Ki = 10–200 nM), measured via competitive binding assays using radiolabeled ligands (e.g., [³H]WIN35,428) . ELOVL6 inhibition (IC₅₀ = 0.5–5 µM) is assessed via fatty acid elongation assays in hepatic cell lines .
Q. Experimental Design :
- Binding assays : Membrane preparations from transfected cells are incubated with test compounds and [³H]ligands; bound radioactivity quantifies affinity.
- Functional uptake assays : HEK293 cells expressing transporters measure inhibition of neurotransmitter uptake (e.g., [³H]dopamine) .
How does stereochemistry influence the pharmacological activity of 8-azabicyclo[3.2.1]octane derivatives?
Advanced
The bicyclic scaffold contains multiple chiral centers, with 3α- vs. 3β-substitution dictating transporter selectivity. For example, 3α-[bis(4-fluorophenyl)methoxy]tropanes show 10-fold higher DAT affinity than 3β-isomers . Enantioselective synthesis via chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed allylic alkylation) achieves >90% enantiomeric excess (ee) .
Q. Resolution of Racemates :
- Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers for individual testing.
- X-ray crystallography confirms absolute configurations, correlating with activity .
How can structural modifications optimize selectivity between DAT, SERT, and NET?
Advanced
Substituent effects at the 3- and 8-positions modulate selectivity:
Q. Computational Guidance :
- Docking simulations (e.g., AutoDock Vina) predict binding poses in transporter homology models.
- QSAR models link electronic parameters (e.g., Hammett σ) to transporter inhibition .
How should researchers address contradictory data in structure-activity relationship (SAR) studies?
Advanced
Contradictions often arise from assay variability (e.g., cell type differences) or conformational flexibility . For example, 8-cyclopropylmethyl derivatives show conflicting DAT affinities (Ki = 5–50 nM) across studies due to divergent membrane lipid compositions .
Q. Resolution Strategies :
- Standardized protocols : Use identical cell lines (e.g., HEK293-T) and buffer conditions.
- Free-energy calculations (e.g., MM/PBSA) quantify binding thermodynamics, clarifying SAR trends .
What methodologies are used to study the metabolic fate of 8-azabicyclo[3.2.1]octane derivatives in vivo?
Advanced
Radiolabeled tracers (e.g., [¹⁴C]-labeled derivatives) track metabolism in rodent models. For example, brasofensine undergoes hepatic oxidation (CYP3A4-mediated) to yield N-desmethyl metabolites, identified via LC-MS/MS .
Q. Key Steps :
- Bile duct cannulation collects metabolites for structural elucidation.
- Microsomal incubations (human/rat liver) identify phase I/II pathways .
What analytical techniques are critical for characterizing 8-azabicyclo[3.2.1]octane derivatives?
Q. Basic
- ¹H/¹³C NMR : Assigns regiochemistry (e.g., 3-substituent coupling constants: J = 6.4–16 Hz ).
- Elemental analysis : Validates purity (e.g., C: 64.62–69.52%; N: 2.44–2.71% ).
- GC-MS/EI : Confirms molecular ions (e.g., m/z = 450–500 for fluorophenyl derivatives ).
How do 8-azabicyclo[3.2.1]octane derivatives inhibit ELOVL6, and what therapeutic implications does this hold?
Advanced
These compounds act as competitive inhibitors of ELOVL6, blocking palmitate elongation (C16 → C18). In ob/ob mice, oral administration (10 mg/kg) reduces hepatic steatosis by 40%, measured via lipidomics .
Q. Therapeutic Validation :
- Knockout models : ELOVL6⁻/⁻ mice confirm target engagement.
- Dose-response studies : Establish EC₅₀ values for lead optimization .
What strategies enable enantioselective synthesis of 8-azabicyclo[3.2.1]octane scaffolds?
Q. Advanced
- Chiral pool synthesis : Start from enantiopure precursors (e.g., L-proline) .
- Organocatalysis : Proline-derived catalysts achieve 85–95% ee in intramolecular aldol reactions .
Case Study :
(1R*,5S*)-8-(2-Fluoro-4-nitrophenyl) derivatives are synthesized via asymmetric hydrogenation (Rh-DuPhos catalyst, 92% ee) .
How is transporter selectivity evaluated across 8-azabicyclo[3.2.1]octane derivatives?
Advanced
Functional selectivity ratios (DAT/SERT/NET) are calculated from IC₅₀ values in uptake assays. For example, 8-(4-ethylbenzenesulfonyl) derivatives exhibit DAT:SERT:NET = 1:15:30, indicating strong DAT preference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
